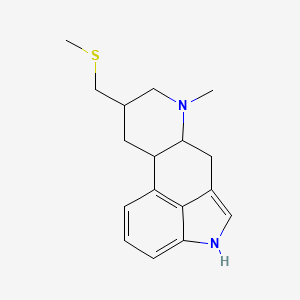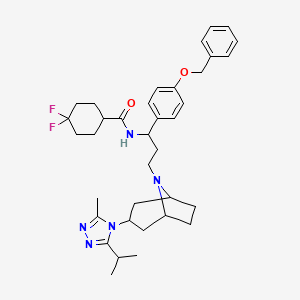
myo-Inositol hexasulfate hexapotassium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
myo-Inositol hexasulfate hexapotassium salt: is a chemical compound with the molecular formula C6H6O24S6K6 . It is a derivative of myo-inositol, a naturally occurring carbohydrate, where all six hydroxyl groups are replaced by sulfate groups, and the compound is neutralized with potassium ions. This compound is known for its negative surface charge and molecular footprint, which is similar to that of phytic acid but with lower biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of myo-Inositol hexasulfate hexapotassium salt typically involves the sulfation of myo-inositol. The process includes the reaction of myo-inositol with sulfur trioxide-pyridine complex in an aprotic solvent such as dimethylformamide. The reaction is carried out under controlled temperature conditions to ensure complete sulfation of the hydroxyl groups. The resulting product is then neutralized with potassium hydroxide to form the hexapotassium salt .
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through crystallization and filtration techniques to obtain the final compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: myo-Inositol hexasulfate hexapotassium salt undergoes various chemical reactions, including:
Substitution Reactions: The sulfate groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Hydrolysis: Strong acids like hydrochloric acid or strong bases like sodium hydroxide are commonly used for hydrolysis reactions.
Major Products Formed:
Substitution Reactions: Depending on the substituent, various alkyl or acyl derivatives of myo-inositol can be formed.
Hydrolysis: The major products are myo-inositol and sulfuric acid.
Scientific Research Applications
myo-Inositol hexasulfate hexapotassium salt has several scientific research applications, including:
Mechanism of Action
The mechanism of action of myo-Inositol hexasulfate hexapotassium salt involves its interaction with specific molecular targets. The compound’s negative surface charge allows it to bind to positively charged sites on proteins and enzymes, inhibiting their activity. For example, it competitively inhibits Aspergillus phytase by binding to its active site, preventing the enzyme from interacting with its natural substrate . This inhibition can be studied to understand the enzyme’s function and potential therapeutic applications .
Comparison with Similar Compounds
Phytic Acid (Inositol hexakisphosphate): Similar molecular footprint and negative surface charge but higher biological activity.
myo-Inositol: The parent compound with hydroxyl groups instead of sulfate groups.
scyllo-Inositol: Another isomer of inositol with different spatial arrangement of hydroxyl groups.
Uniqueness: myo-Inositol hexasulfate hexapotassium salt is unique due to its specific sulfation pattern and the presence of potassium ions, which confer distinct chemical and biological properties. Its lower biological activity compared to phytic acid makes it a valuable control compound in various studies .
Properties
Molecular Formula |
C6H6K6O24S6 |
|---|---|
Molecular Weight |
889.1 g/mol |
IUPAC Name |
hexapotassium;(2,3,4,5,6-pentasulfonatooxycyclohexyl) sulfate |
InChI |
InChI=1S/C6H12O24S6.6K/c7-31(8,9)25-1-2(26-32(10,11)12)4(28-34(16,17)18)6(30-36(22,23)24)5(29-35(19,20)21)3(1)27-33(13,14)15;;;;;;/h1-6H,(H,7,8,9)(H,10,11,12)(H,13,14,15)(H,16,17,18)(H,19,20,21)(H,22,23,24);;;;;;/q;6*+1/p-6 |
InChI Key |
VIALLXKJIZYOAM-UHFFFAOYSA-H |
Canonical SMILES |
C1(C(C(C(C(C1OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-].[K+].[K+].[K+].[K+].[K+].[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Dimethyl3,3'-[[2-(Cbz-amino)-2-[(3-methoxy-3-oxopropoxy)methyl]propane-1,3-diyl]bis(oxy)]dipropanoate](/img/structure/B12287464.png)
![5-Carboxy-2-[7-[5-carboxy-1,3-dihydro-3,3-dimethyl-1-(4-sulfobutyl)-2H-indol-2-ylidene]-1,3,5-heptatrien-1-yl]-3,3-dimethyl-1-(4-sulfobutyl)-3H-indolium Monosodium Salt](/img/structure/B12287472.png)
![Benzyl 2,3-O-[(1S,2S)-1,2-Dimethoxy-1,2-dimethyl-1,2-ethanediyl]-beta-d-arabinopyranoside](/img/structure/B12287478.png)
![benzyl N-[1-(oxiran-2-yl)-2-phenylsulfanylethyl]carbamate](/img/structure/B12287486.png)


![1-[3-(Trifluoromethyl)cyclobutyl]ethan-1-one](/img/structure/B12287500.png)
![N-[[4-[[4-[[(2R,3R)-3-(Benzyloxy)-2-butyl]oxy]-5-(trifluoromethyl)-2-pyrimidinyl]amino]phenyl](R)-(cyclopropyl)oxidosulphanylidene]-2,2,2-trifluoroacetamideBenzenesulphonicAcid](/img/structure/B12287505.png)


